molecular formula C28H29NO4 B11563685 2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate

2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate

Cat. No.: B11563685
M. Wt: 443.5 g/mol
InChI Key: YNXHTLFSGHLFKY-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C28H29NO4 This compound is characterized by its complex structure, which includes a phenyl group, a hexyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The reaction between 2-oxo-2-phenylethyl alcohol and 2-aminobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Introduction of the Hexyl Group: The hexyl group is introduced through a Friedel-Crafts acylation reaction using hexanoyl chloride and an aluminum chloride catalyst.

    Final Coupling: The final step involves coupling the intermediate product with 4-hexylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The phenyl and hexyl groups can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of benzoic acid derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 4-[(2-thienylcarbonyl)amino]benzoate
  • 2-Oxo-2-phenylethyl formate

Uniqueness

2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, which may have different substituents and, consequently, different reactivity and applications.

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

phenacyl 2-[(4-hexylbenzoyl)amino]benzoate

InChI

InChI=1S/C28H29NO4/c1-2-3-4-6-11-21-16-18-23(19-17-21)27(31)29-25-15-10-9-14-24(25)28(32)33-20-26(30)22-12-7-5-8-13-22/h5,7-10,12-19H,2-4,6,11,20H2,1H3,(H,29,31)

InChI Key

YNXHTLFSGHLFKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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